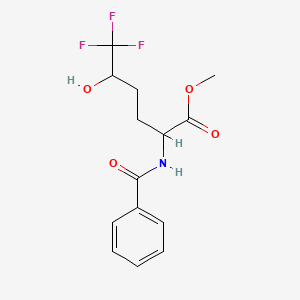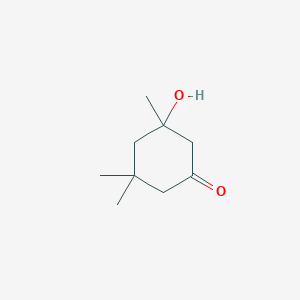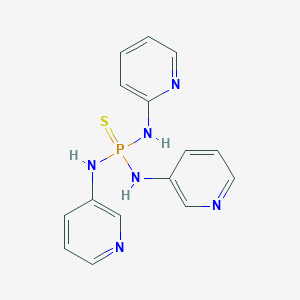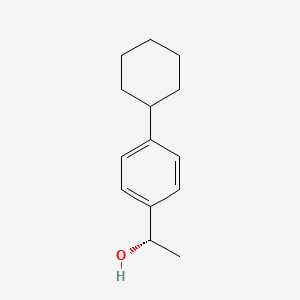
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate is an organoboron compound with the molecular formula C12H18BNO3. It is known for its role in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a styryl group attached to a boronate ester, which imparts unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate typically involves the reaction of styrylboronic acid with diethanolamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of a boronate ester linkage between the styryl group and the diethanolamine moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the styryl group to ethyl or other alkyl groups.
Substitution: The boronate ester can participate in substitution reactions, where the styryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Alkylated derivatives of the original compound.
Substitution: Various substituted boronate esters.
Applications De Recherche Scientifique
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent or in the development of boron-containing pharmaceuticals.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate involves its ability to form stable boronate esters with various nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the compound acts as a boron source for the formation of carbon-carbon bonds. The styryl group enhances the reactivity of the boronate ester, making it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Styrylboronic acid
- Diethanolamine boronate
- Phenylboronic acid
Uniqueness
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate is unique due to its combination of a styryl group and a boronate ester. This combination imparts distinct reactivity and properties, making it a versatile reagent in various chemical reactions. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in Suzuki-Miyaura coupling reactions.
Propriétés
Formule moléculaire |
C12H18BNO3 |
|---|---|
Poids moléculaire |
235.09 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethoxy-[(E)-2-phenylethenyl]borinic acid |
InChI |
InChI=1S/C12H18BNO3/c15-10-8-14-9-11-17-13(16)7-6-12-4-2-1-3-5-12/h1-7,14-16H,8-11H2/b7-6+ |
Clé InChI |
ULGJQOMDADPXMJ-VOTSOKGWSA-N |
SMILES isomérique |
B(/C=C/C1=CC=CC=C1)(O)OCCNCCO |
SMILES canonique |
B(C=CC1=CC=CC=C1)(O)OCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol](/img/structure/B13151116.png)
![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13151117.png)


![D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide](/img/structure/B13151129.png)


![6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13151140.png)
![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine](/img/structure/B13151148.png)

